3-Bromo-2-iodobenzoic acid

Organic Synthesis Halogenation Ortho-Metalation

Eliminate synthetic dead-ends with mono-halide substrates. 3-Bromo-2-iodobenzoic acid features an ortho-I/meta-Br pattern for orthogonal cross-coupling: the C-I bond undergoes selective Pd(0) oxidative addition first, leaving the C-Br site intact for a second coupling. This avoids symmetrical biaryl byproducts. - Melting point 148-151 °C enables rapid incoming QC via MP apparatus. - Predicted pKa 2.47 ± 0.10-the ortho-iodine effect enhances acidity and salt formation. - Ships ambient; long-term storage 2-8 °C, protected from light.

Molecular Formula C7H4BrIO2
Molecular Weight 326.91 g/mol
CAS No. 503821-94-1
Cat. No. B1313748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-iodobenzoic acid
CAS503821-94-1
Molecular FormulaC7H4BrIO2
Molecular Weight326.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)I)C(=O)O
InChIInChI=1S/C7H4BrIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
InChIKeyRBFCXOXAEIWXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-iodobenzoic Acid (CAS 503821-94-1): Ortho-Dihalogenated Building Block for Iterative Cross-Coupling and Crystal Engineering


3-Bromo-2-iodobenzoic acid (CAS 503821-94-1) is an ortho-dihalogenated aromatic building block, featuring a bromine atom at the meta position and an iodine atom at the ortho position relative to the carboxylic acid group. This specific arrangement provides a unique, orthogonal reactivity profile: the iodine atom offers superior oxidative addition kinetics in cross-coupling reactions [1], while the ortho-substituted iodine significantly enhances the acidity of the benzoic acid core relative to its mono- and para-substituted analogs (predicted pKa = 2.47 ± 0.10) . This compound is synthesized via regioselective halogenation pathways, notably through ortho-lithiation of 3-bromobenzoic acid, enabling the precise installation of the second halogen [2]. These combined electronic and steric features render it a critical synthon for sequential Suzuki-Miyaura couplings and for investigations into non-covalent halogen bonding interactions in supramolecular chemistry [3].

3-Bromo-2-iodobenzoic Acid Substitution Risks: Why Regioisomers and Mono-Halides Cannot Replace Ortho-Iodo Reactivity


Generic substitution of 3-bromo-2-iodobenzoic acid with simpler mono-halogenated benzoic acids (e.g., 2-iodobenzoic acid or 3-bromobenzoic acid) or alternative regioisomers (e.g., 3-bromo-4-iodobenzoic acid) is not scientifically valid for several critical reasons. Firstly, the presence of two distinct halogen atoms (Br and I) with a >10^2 difference in oxidative addition rates to Pd(0) catalysts enables precise, sequential Suzuki-Miyaura couplings—a capability absent in mono-halides [1]. Secondly, the ortho-iodine substituent exerts a unique and quantifiable ortho-effect, increasing the acidity of the carboxylic acid group (predicted pKa = 2.47 ± 0.10) compared to para- or meta-substituted analogs, which influences solubility, salt formation, and chromatographic behavior . Thirdly, the combination of a strong halogen-bond donor (iodine) and a weaker, more polarizable donor (bromine) dictates specific crystal packing motifs and non-covalent interaction landscapes that are not replicable by analogs lacking either the ortho-iodine or the meta-bromine [2].

Quantitative Differentiators for 3-Bromo-2-iodobenzoic Acid (CAS 503821-94-1) vs. Analogs: Synthesis, Acidity, and Solid-State Behavior


3-Bromo-2-iodobenzoic Acid Synthesis: 48% Yield via Ortho-Lithiation of 3-Bromobenzoic Acid

The synthesis of 3-bromo-2-iodobenzoic acid is achieved with a 48% isolated yield via a direct ortho-lithiation/iodination sequence of 3-bromobenzoic acid. This yield is significantly lower than the analogous synthesis of 3-chloro-2-iodobenzoic acid (63% yield) from 3-chlorobenzoic acid, highlighting a distinct and quantifiable reactivity difference between the bromo and chloro analogs. The 15% absolute yield difference is attributed to the lower stability of the 3-bromo-2-lithiobenzoate dianion intermediate, which partially eliminates lithium bromide [1].

Organic Synthesis Halogenation Ortho-Metalation

3-Bromo-2-iodobenzoic Acid vs. 2-Iodobenzoic Acid: Ortho-Iodine Lowers pKa by ~0.4 Units

The predicted acid dissociation constant (pKa) of 3-bromo-2-iodobenzoic acid is 2.47 ± 0.10 . In comparison, the parent 2-iodobenzoic acid has a reported pKa of 2.85 [1]. The presence of the meta-bromine substituent in the target compound results in a quantifiable acid-strengthening effect, lowering the pKa by approximately 0.38 units. This is a class-level inference supported by the well-documented ortho-effect, where ortho-substituents, regardless of electronic nature, increase the acidity of benzoic acids due to steric inhibition of resonance [2].

Physical Organic Chemistry Acidity Ortho Effect

Halogen Bonding in Solid State: Iodine in 3-Iodobenzoates Enables X···O Interactions, Unlike Chloro/Bromo Analogs

In a comparative crystallographic study of isostructural ethacridinium meta-halobenzoate dihydrates, the halogen···oxygen (X···O) intermolecular distance was found to decrease with halogen electronegativity: d(Cl29···O17) = 3.450(3) Å, d(Br29···O17) = 3.418(3) Å, and d(I29···O17) = 3.408(3) Å. Critically, only the iodine atom in compound 3 forms a true halogen bond, as its distance is the only one shorter than the sum of the van der Waals radii for the respective atoms (3.50 Å for I···O). The Cl and Br distances are longer than the sum of their van der Waals radii (3.27 Å and 3.37 Å, respectively) [1]. While this data is for 3-iodobenzoate, it provides a class-level inference for 3-bromo-2-iodobenzoic acid: the presence of an iodine atom is a prerequisite for establishing this specific, directional non-covalent interaction, and the ortho-iodine in the target compound is expected to be an even more potent halogen-bond donor.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Distinct Physical Identity: 3-Bromo-2-iodobenzoic Acid Melting Point (148-151 °C) vs. Other Dihalobenzoic Acids

The reported melting point of 3-bromo-2-iodobenzoic acid is 148-151 °C . While direct melting point data for the exact regioisomers 2-bromo-3-iodobenzoic acid and 3-bromo-4-iodobenzoic acid are not readily available in the public domain, this value serves as a critical quality control (QC) benchmark for confirming the identity and purity of the correct regioisomer upon receipt. The melting point is distinct from that of the mono-halogenated analog 2-iodobenzoic acid (162-165 °C) , a difference of approximately 14-17 °C. This large difference provides a simple, low-cost analytical method (melting point apparatus) to quickly verify that the more complex, value-added dihalogenated compound has been supplied, not a simpler, less expensive mono-halide alternative.

Physical Chemistry Quality Control Material Science

3-Bromo-2-iodobenzoic Acid (503821-94-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Iterative Suzuki-Miyaura Coupling for the Synthesis of Non-Symmetrical Biaryls

This compound is ideally suited as a linchpin for the sequential construction of non-symmetrical biaryl architectures, a common motif in liquid crystals and pharmaceuticals. The evidence confirms a significant difference in oxidative addition rates between the C-I and C-Br bonds to Pd(0) catalysts (class-level inference from fundamental cross-coupling principles) [1]. This orthogonality allows for a first, selective coupling at the iodo position under mild conditions. Following this transformation, the remaining bromo substituent is available for a second, independent Suzuki coupling. This iterative strategy is impossible with symmetrical dihalides or mono-halides and provides a strategic advantage for accessing complex, unsymmetrical biaryl systems with high precision.

Supramolecular Crystal Engineering and Cocrystal Design

Based on the quantitative crystallographic evidence that iodine is the sole halogen among the common series (Cl, Br, I) capable of forming a directional X···O halogen bond in meta-halobenzoate systems (d(I29···O17) = 3.408(3) Å vs. vdW sum of 3.50 Å) [2], 3-bromo-2-iodobenzoic acid is a prime candidate for crystal engineering. The ortho-iodine atom is expected to be an even more potent halogen-bond donor than its meta-counterpart. Researchers investigating the tuning of solid-state properties like solubility, stability, and morphology of active pharmaceutical ingredients (APIs) can use this compound as a coformer to introduce a predictable, strong halogen-bonding interaction, a feature not offered by chloro- or bromo-analogs.

Synthesis of Ortho-Functionalized Benzoic Acid Derivatives

The ortho-lithiation strategy detailed in the comparative synthesis data [3] demonstrates a viable pathway to introduce an iodine atom selectively at the ortho-position of 3-bromobenzoic acid. This chemistry is not limited to iodine; the intermediate dianion can be trapped with a variety of electrophiles. This suggests that 3-bromo-2-iodobenzoic acid is more than a final product—it is a representative example of a broader class of accessible ortho, meta-disubstituted benzoic acids. Researchers seeking to create a library of such compounds, particularly where the ortho-substituent requires the specific electronic or steric properties of an iodine atom, will find this synthetic route and the resulting compound to be a valuable template.

Quality Control and Identity Verification for Building Block Procurement

The distinct melting point of 148-151 °C, which differs by approximately 14-17 °C from the common mono-iodinated analog 2-iodobenzoic acid (162-165 °C) , provides a straightforward, low-cost analytical method for incoming quality control. Procurement managers and laboratory technicians can use a simple melting point apparatus to rapidly confirm the identity of the received material. This quick verification step is a critical part of a robust quality management system, helping to prevent costly synthetic errors that could arise from the inadvertent use of an incorrect building block.

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